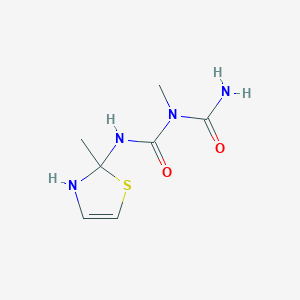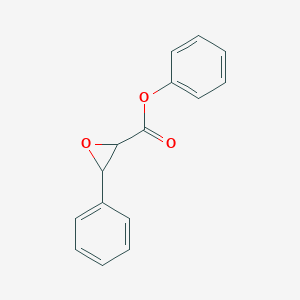
Phenyl 3-phenyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl 3-phenyloxirane-2-carboxylate is an organic compound that belongs to the class of glycidic esters. This compound is characterized by the presence of an oxirane ring (epoxide) and a carboxylate ester group attached to a phenyl ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phenyl 3-phenyloxirane-2-carboxylate can be synthesized through the Darzens condensation reaction. This reaction involves the condensation of acetophenone with the ethyl ester of monochloroacetic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate glycidic ester, which is then converted to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反応の分析
Types of Reactions
Phenyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phenylacetone and sodium chloride.
Nucleophilic Ring Opening: The epoxide ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of 1,2-disubstituted adducts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid is commonly used to hydrolyze the compound.
Nucleophilic Ring Opening: Various nucleophiles, including water, alcohols, and amines, can be used under mild conditions to open the epoxide ring.
Major Products Formed
Hydrolysis: Phenylacetone and sodium chloride.
Nucleophilic Ring Opening: 1,2-disubstituted adducts, such as β-alkoxyalcohols and β-hydroxypropyl esters.
科学的研究の応用
Phenyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the production of polymers and resins.
Green Chemistry: The compound is employed in environmentally friendly chemical processes, such as the regioselective nucleophilic ring opening of epoxides using visible light.
作用機序
The mechanism of action of phenyl 3-phenyloxirane-2-carboxylate primarily involves the reactivity of its epoxide ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In the presence of acids or bases, the compound can be hydrolyzed to form phenylacetone. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions .
類似化合物との比較
Phenyl 3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:
Ethyl methylphenylglycidate:
BMK Glycidates: These compounds are used as intermediates in the synthesis of phenylacetone and other organic compounds.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
25518-21-2 |
|---|---|
分子式 |
C15H12O3 |
分子量 |
240.25 g/mol |
IUPAC名 |
phenyl 3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C15H12O3/c16-15(17-12-9-5-2-6-10-12)14-13(18-14)11-7-3-1-4-8-11/h1-10,13-14H |
InChIキー |
GBQMNXWHCORGMC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
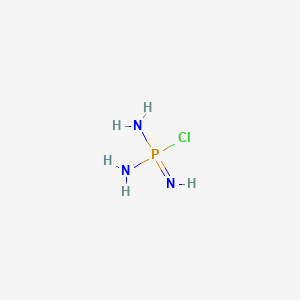
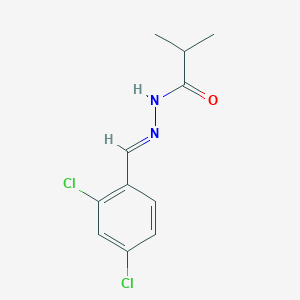
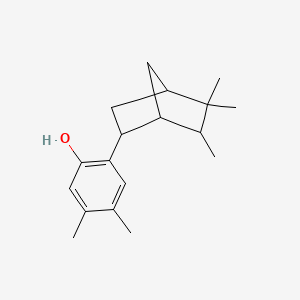
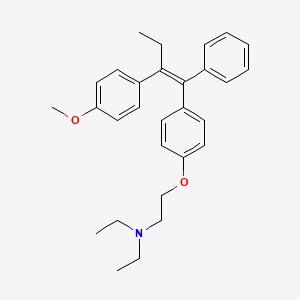
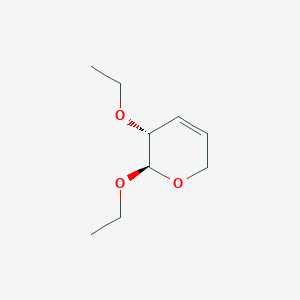
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
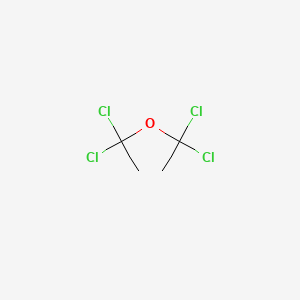

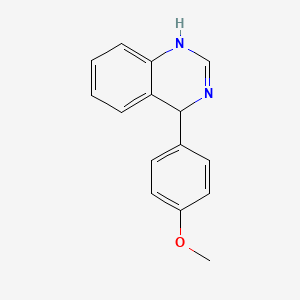
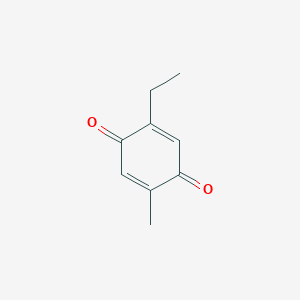
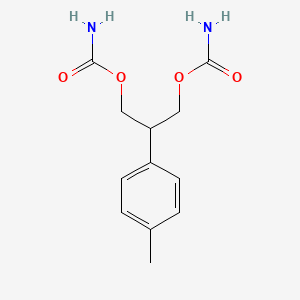
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
